molecular formula C11H8ClNO2S2 B5225380 CHEMBRDG-BB 5605350 CAS No. 313684-65-0

CHEMBRDG-BB 5605350

Cat. No.: B5225380
CAS No.: 313684-65-0
M. Wt: 285.8 g/mol
InChI Key: CPYVAMPSFBXPQA-WEVVVXLNSA-N
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Preparation Methods

The synthesis of CHEMBRDG-BB 5605350 involves several steps, typically starting with the preparation of the thiazolidinone ring. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

CHEMBRDG-BB 5605350 undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

CHEMBRDG-BB 5605350 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CHEMBRDG-BB 5605350 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

CHEMBRDG-BB 5605350 can be compared with other similar compounds, such as:

    5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one: This compound shares a similar core structure but may have different substituents or functional groups.

    Other thiazolidinone derivatives:

Biological Activity

CHEMBRDG-BB 5605350, also known as 2-(4-bromo-2-nitrophenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, is a compound that has garnered attention in biological research due to its potential therapeutic properties. This article delves into the biological activities associated with this compound, supported by data tables, research findings, and case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C18H15BrN2O4
Molecular Weight 403.2 g/mol
Structure Chemical Structure

The compound's structure features a bromo and nitro substituent on the phenyl ring, which is believed to influence its biological activity.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets within biological systems. These interactions can modulate enzyme activities or receptor functions, leading to various therapeutic effects. The exact mechanisms are still under investigation but may include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular responses.

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Case Study 1: A study involving breast cancer cell lines showed a significant reduction in cell viability when treated with this compound at concentrations of 10 µM and above.
  • Case Study 2: Another investigation highlighted its efficacy against melanoma cells, where it induced apoptosis through the activation of caspase pathways.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against both Gram-positive and Gram-negative bacteria:

  • Table: Antimicrobial Activity
Bacteria SpeciesMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These findings indicate potential applications in developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in preclinical models:

  • Case Study 3: In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Findings

Recent studies have employed various methodologies to assess the biological activity of this compound:

  • In Vitro Assays: Cell viability assays using MTT and flow cytometry have been instrumental in determining the compound's effects on cancer cell lines.
  • In Vivo Studies: Animal models have been utilized to evaluate the therapeutic potential and safety profile of the compound.
  • Mechanistic Studies: Techniques such as Western blotting and qPCR have been used to elucidate the molecular pathways affected by this compound.

Summary of Findings

The accumulated evidence suggests that this compound holds significant promise as a candidate for drug development due to its diverse biological activities. Its unique chemical structure allows for further exploration into modifications that could enhance its efficacy and selectivity.

Properties

IUPAC Name

(5E)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S2/c1-13-10(15)9(17-11(13)16)5-6-4-7(12)2-3-8(6)14/h2-5,14H,1H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYVAMPSFBXPQA-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=C(C=CC(=C2)Cl)O)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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